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Methylamino-PEG3-benzyl

Cat. No.: B11931111
M. Wt: 253.34 g/mol
InChI Key: SETIOWKJXVELLE-UHFFFAOYSA-N
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Description

Evolution of PEG Chemistry in Molecular Design

The application of PEG in biological contexts began in the 1970s, initially to prolong the circulation time of proteins in the body. chempep.commdpi.com Over the decades, the synthesis and design of PEG structures have evolved dramatically. researchgate.net Early research utilized polydisperse PEGs, which had a range of molecular weights. biochempeg.com However, the 1990s saw the advent of monodisperse PEG linkers, which have a precise and fixed molecular weight. chempep.combiochempeg.com This development allowed for greater precision and consistency in the creation of complex molecules. precisepeg.com The evolution continued with the creation of various PEG architectures, including linear, branched, and multi-arm structures, each designed to meet specific needs in drug delivery and bioconjugation. precisepeg.comresearchgate.net

Significance of Methylamino-PEG3-benzyl in Contemporary Chemical Research

This compound is a specialized, monodisperse PEG linker that features a methylamino group at one end and a benzyl (B1604629) group at the other, connected by a three-unit PEG chain. bio-connect.nlmedchemexpress.com The methylamino group provides a reactive site for forming stable amide bonds with carboxylic acids or activated esters, making it highly useful for attaching to biomolecules like proteins and peptides. axispharm.com The benzyl group, on the other hand, offers a non-reactive, hydrophobic component that can be valuable in specific molecular designs. The PEG3 chain itself enhances the solubility of the molecule in both aqueous and organic solvents. fcad.comaxispharm.com

Scope and Research Directions for this compound

The unique structure of this compound makes it a valuable tool in several areas of chemical research. Its primary applications are in bioconjugation, where it is used to link molecules to proteins or antibodies, and in drug delivery systems, where it can improve the solubility and circulation time of therapeutic agents. axispharm.com Furthermore, this compound and similar PEG linkers are integral to the development of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs designed to selectively degrade specific proteins within cells. chemsrc.commedchemexpress.com Future research is likely to focus on incorporating this linker into more complex drug delivery systems and exploring its potential in creating novel biomaterials.

Chemical Properties and Research Findings

This compound is a well-defined chemical entity with specific properties that make it suitable for its applications.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C14H23NO3 bio-connect.nl
Molecular Weight 253.34 g/mol bio-connect.nl
Appearance To be determined medkoo.com
Purity >98% medkoo.com

Note: The appearance of the compound may vary, and specific details are typically provided by the supplier.

Synthesis and Applications

The synthesis of PEG linkers like this compound involves multi-step chemical processes. The PEG backbone is typically constructed first, followed by the introduction of the specific functional groups at each end. For instance, the synthesis of a related compound, amino-PEG3-amine, can be achieved through the tosylation of a PEG3 diol followed by ammonolysis.

The applications of this compound are rooted in its bifunctional nature. The methylamino group readily participates in reactions to form stable covalent bonds, while the benzyl group provides a stable, non-reactive terminus.

Table 2: Applications of this compound

Application Description Key Feature Utilized
Bioconjugation Linking molecules to proteins, peptides, or antibodies. axispharm.com The reactive methylamino group forms stable amide bonds. axispharm.com
Drug Delivery Modifying drug molecules to enhance solubility and circulation time. axispharm.comtechnologynetworks.com The hydrophilic PEG chain improves aqueous solubility. axispharm.com
PROTACs Serving as a linker to connect a target protein ligand and an E3 ligase ligand. chemsrc.commedchemexpress.com The defined length and flexibility of the PEG chain are crucial for the proper orientation of the two ligands.

| Material Science | Coating surfaces to improve biocompatibility and reduce non-specific binding. axispharm.com | The hydrophilic and bio-inert nature of the PEG chain. axispharm.com |

Compound Names

For clarity, the chemical compounds mentioned in this article are listed below.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Polyethylene (B3416737) Glycol (PEG)
Amino-PEG3-amine
Proteolysis Targeting Chimeras (PROTACs)
Ethylene (B1197577) Glycol
Carboxylic Acids
Activated Esters
Proteins
Peptides
Antibodies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO3 B11931111 Methylamino-PEG3-benzyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine

InChI

InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3

InChI Key

SETIOWKJXVELLE-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methylamino Peg3 Benzyl and Its Derivatives

Strategic Approaches to Methylamino-PEG3-benzyl Synthesis

The synthesis of a heterobifunctional molecule like this compound requires careful strategic planning to ensure high purity and yield. The primary considerations involve the sequential or convergent assembly of its three key components: the methylamino group, the PEG3 linker, and the benzyl (B1604629) group.

Convergent and Divergent Synthesis Pathways

The construction of this compound can be approached through two primary synthetic strategies: convergent and divergent pathways.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a convergent approach might involve the separate synthesis of a benzyl-PEG3-halide or another activated derivative and N-methylamine. These two fragments are then coupled to form the final product. This strategy is often favored for its efficiency and the ability to purify intermediates at each stage, leading to a purer final product.

In contrast, a divergent synthesis begins with a central molecular scaffold that is sequentially elaborated. For instance, one could start with triethylene glycol. One terminus could be benzylated, and the other hydroxyl group could then be converted to a leaving group (e.g., tosylate or mesylate). Subsequent reaction with methylamine would then yield the target molecule. While potentially leading to longer linear sequences, this approach can be advantageous for creating a library of derivatives by modifying the final steps.

A plausible divergent synthesis is outlined below:

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)
1Triethylene glycolBenzyl chloride, NaH, THF1-(Benzyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane85-95
21-(Benzyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane1. p-Toluenesulfonyl chloride, Et3N, CH2Cl2; 2. NaN3, DMF1-Azido-2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethane70-80
31-Azido-2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethaneH2, Pd/C, MeOH1-Amino-2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethane90-98
41-Amino-2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethane(Boc)2O, Et3N, CH2Cl2tert-butyl (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)carbamate95-99
5tert-butyl (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)carbamateNaH, CH3I, THFtert-butyl (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)(methyl)carbamate80-90
6tert-butyl (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)(methyl)carbamateTFA, CH2Cl2This compound>95

One-Pot Reaction Sequences in PEG Linker Construction

To enhance synthetic efficiency and reduce purification steps, one-pot reaction sequences are increasingly employed in the construction of PEG linkers. rsc.orgbeilstein-journals.org In the context of this compound, a one-pot approach could involve the sequential modification of a starting material without the isolation of intermediates. For example, the conversion of a hydroxyl-terminated PEG derivative to an amine can be streamlined. A recent development in PEG synthesis involves a one-pot approach where deprotection and coupling steps are performed sequentially in the same reaction vessel, significantly simplifying the process. beilstein-journals.org While specific one-pot syntheses for this compound are not extensively documented, the principles of this methodology are readily applicable.

Role of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is fundamental to the successful synthesis of heterobifunctional molecules like this compound. The synthesis involves functional groups—a secondary amine and a hydroxyl group (in the precursor)—that can interfere with subsequent reactions if not properly masked.

The benzyl group in the target molecule often serves a dual purpose. It can act as a protecting group for the terminal hydroxyl of the PEG chain during the introduction of the amino functionality. This benzyl ether linkage is generally stable to a wide range of reaction conditions but can be removed by hydrogenolysis if a free hydroxyl group is required in a derivative.

For the amino group , protection is crucial, especially when modifying other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the primary amine precursor. It is stable under many reaction conditions used for PEGylation and can be readily removed with acid (e.g., trifluoroacetic acid) in the final step to reveal the methylamino group. The use of orthogonal protecting groups, which can be removed under different conditions, is essential for the selective functionalization of the molecule.

Advanced Synthetic Techniques for this compound

Beyond traditional solution-phase chemistry, advanced synthetic techniques have been adapted for the synthesis of PEG-based linkers, offering advantages in terms of purification and scalability.

Solid-Phase Synthesis Adaptations for PEG-based Linkers

Solid-phase synthesis (SPS) offers a powerful platform for the stepwise construction of oligomeric structures like peptides and oligonucleotides, and its principles have been successfully applied to the synthesis of discrete PEG derivatives. nih.govwikipedia.org In a solid-phase approach to this compound, a resin support, such as Wang resin, could be utilized. nih.gov The synthesis would commence by attaching a protected building block to the resin. The PEG chain would then be built up in a stepwise fashion using protected ethylene (B1197577) glycol units. Finally, the desired functionalities would be introduced, and the product cleaved from the solid support. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin at each step.

A representative solid-phase synthesis cycle for a PEG linker is presented below:

StepProcessReagents and Conditions
1DeprotonationA base such as tBuOK
2CouplingProtected PEG monomer with a leaving group
3DeprotectionA dilute acid to remove the protecting group (e.g., DMTr)
4CleavageA strong acid such as TFA to release the final product from the resin

Solution-Phase Synthetic Strategies for this compound

Despite the advantages of solid-phase synthesis, solution-phase strategies remain a mainstay for the synthesis of well-defined, discrete PEG linkers like this compound, particularly for larger-scale production. google.com The key challenge in solution-phase synthesis is the purification of intermediates and the final product, which often requires chromatographic techniques.

A common solution-phase route involves the initial benzylation of triethylene glycol. The terminal hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a protected amine, such as Boc-methylamine, or with an azide (B81097) followed by reduction and subsequent methylation. The choice of solvent and reaction conditions is critical to optimize yield and minimize side reactions. Purification by column chromatography is typically required at one or more stages to ensure the high purity of the final product.

The following table summarizes a potential solution-phase synthesis:

StepReactionStarting MaterialsReagentsSolventTypical Yield (%)
1BenzylationTriethylene glycolBenzyl bromide, NaHTHF90
2TosylationBenzyl-PEG3-OHp-Toluenesulfonyl chloride, PyridineDichloromethane95
3AzidationBenzyl-PEG3-OTsSodium azideDMF92
4ReductionBenzyl-PEG3-N3H2, Pd/CMethanol98
5MethylationBenzyl-PEG3-NH2Formaldehyde, NaBH3CNAcetonitrile85

Catalytic Reactions in the Formation of this compound Scaffolds

The synthesis of this compound and its derivatives often relies on catalytic reactions to efficiently form the core chemical structure. These catalytic methods offer advantages in terms of reaction rate, selectivity, and milder reaction conditions compared to stoichiometric approaches. Key catalytic strategies include reductive amination and N-alkylation, where the choice of catalyst is crucial for achieving high yields and minimizing side products.

One of the primary catalytic methods for synthesizing the this compound scaffold is reductive amination . This reaction typically involves the condensation of benzaldehyde with an appropriate amine-terminated PEG linker, such as amino-PEG3-methyl ether, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Various catalysts can be employed for the reduction step. For instance, cobalt-based composites have been shown to be effective in the amination of aromatic aldehydes. In a typical reaction, p-methoxybenzaldehyde can be reacted with n-butylamine or benzylamine in the presence of a cobalt-containing composite catalyst under a hydrogen atmosphere (100 bar) at 100°C, resulting in yields of 72-96% of the corresponding secondary amine mdpi.com. Similarly, platinum-based catalysts, such as Pt supported on cobalt-iron layered double hydroxides (Pt/CoFe-LDH), are effective for the reductive amination of benzaldehyde with ammonia to produce benzylamine, operating at 80°C and 2 MPa of H2 researchgate.net. While this example produces a primary amine, the principle can be extended to the formation of secondary amines with appropriate starting materials.

Another significant catalytic approach is the N-alkylation of a primary amine with an alcohol, often referred to as the "borrowing hydrogen" methodology. In the context of this compound synthesis, this could involve the reaction of benzylamine with a hydroxyl-terminated PEG linker. Commercially available Nickel catalysts, such as Raney Ni, have been successfully used for the N-alkylation of benzyl alcohols with ammonia to produce primary benzylamines researchgate.netrug.nl. This methodology can be adapted for the synthesis of secondary amines. The reaction proceeds through the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used by the catalyst to reduce the imine to the final amine product researchgate.net. Gold clusters supported on porous coordination polymers have also been shown to catalyze the N-alkylation of amines with alcohols d-nb.info. For example, the N-alkylation of aniline derivatives with benzyl alcohols has been achieved using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts nih.gov.

The table below summarizes some catalytic systems applicable to the formation of the benzylamine core structure, which is central to this compound.

Catalyst SystemReactantsReaction TypeTypical ConditionsYield
Cobalt-containing compositesAromatic aldehyde, Primary amineReductive Amination100-150°C, 100-150 bar H₂72-96% mdpi.com
Pt/CoFe-LDHBenzaldehyde, AmmoniaReductive Amination80°C, 2 MPa H₂High Yield researchgate.net
Raney NiBenzyl alcohol, AmmoniaN-Alkylation140°C~70% conversion rug.nl
NHC-Ir(III)/Ru(II) ComplexesAniline, Benzyl alcoholN-Alkylation120°C, 24h60-93% nih.gov

Purification Strategies for High-Purity this compound Intermediates and Final Compounds

The purification of this compound and its intermediates is a critical step to ensure the removal of unreacted starting materials, catalyst residues, and byproducts, thereby achieving the high purity required for subsequent applications. Both chromatographic and non-chromatographic techniques are employed, often in combination, to isolate the target compound.

Chromatographic Purification Methodologies

Chromatography is a powerful tool for the purification of PEGylated compounds due to its high resolving power. The choice of chromatographic technique depends on the specific properties of the target molecule and the impurities present.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is particularly effective for removing low molecular weight impurities, such as unreacted starting materials and catalyst residues, from the larger PEGylated product researchgate.net. It is also useful for separating the desired product from higher molecular weight aggregates.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method is highly effective for purifying PEGylated compounds, as the PEG chain can shield the charges on the molecule, altering its interaction with the stationary phase researchgate.net. By carefully selecting the pH and ionic strength of the mobile phase, it is possible to separate the desired product from charged impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used for both analytical and preparative scale purification of PEGylated compounds. A common mobile phase system for PEG-containing compounds is a gradient of water and a polar organic solvent like methanol or a mixture of ethanol and isopropanol in chloroform reddit.com. The addition of amines, such as diethylmethylamine (DEMA) or triethylamine (TEA), to the mobile phase post-column can aid in the mass spectrometry analysis of the collected fractions by reducing the charge state of the PEGylated molecules nih.gov.

Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is often employed. The choice of eluent is critical for achieving good separation. For PEG-containing compounds, which are often polar, solvent systems such as chloroform-methanol or dichloromethane-methanol are commonly used reddit.com. The polarity of the eluent can be fine-tuned to optimize the separation of the target compound from impurities. For instance, a gradient of 1-10% ethanol/isopropanol in chloroform has been found to provide good separation for some PEG-containing molecules reddit.com.

The following table provides an overview of chromatographic methods used for the purification of PEGylated compounds.

Chromatographic MethodPrinciple of SeparationTypical Application for this compound
Size Exclusion Chromatography (SEC)Hydrodynamic RadiusRemoval of low molecular weight starting materials and high molecular weight aggregates researchgate.net.
Ion Exchange Chromatography (IEX)Net ChargeSeparation from charged impurities and unreacted starting materials researchgate.net.
Reverse Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purification and analysis reddit.comnih.gov.
Column ChromatographyPolarityPreparative scale purification from byproducts and unreacted reagents mdpi.com.

Non-Chromatographic Separation Techniques

Non-chromatographic techniques offer scalable and often more cost-effective methods for the bulk purification of PEGylated compounds. These methods are typically based on differences in physical properties such as solubility and molecular weight.

Membrane Separation: Techniques like ultrafiltration and diafiltration are based on the molecular weight and hydrodynamic radius of the molecules . These methods are efficient for separating the PEGylated product from smaller impurities. While they may not offer the high resolution of chromatography for separating closely related species, they are valuable for initial purification and buffer exchange steps researchgate.net.

Precipitation: The solubility of PEG and PEGylated compounds can be manipulated by changing the solvent composition or temperature. This property can be exploited to selectively precipitate the target compound or impurities.

Liquid-Liquid Extraction: This technique can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

These non-chromatographic methods are often used as a preliminary purification step before a final high-resolution chromatographic polishing step.

Non-Chromatographic MethodPrinciple of SeparationTypical Application for this compound
Ultrafiltration/DiafiltrationMolecular Weight/Hydrodynamic RadiusRemoval of small molecule impurities and buffer exchange researchgate.net.
PrecipitationSolubilityBulk separation of product from soluble impurities.
Liquid-Liquid ExtractionDifferential SolubilitySeparation from impurities with significantly different polarity.

Analytical Characterization Methodologies for Methylamino Peg3 Benzyl Constructs

Spectroscopic Elucidation of Methylamino-PEG3-benzyl Derivatives

Spectroscopic methods are fundamental for the structural elucidation of organic molecules, providing detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to assign the signals corresponding to each atom in the molecule. lehigh.edu

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a compound like N-benzyl-N-methyl-amino-PEG3-OH, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the N-methyl protons, and the multiple methylene protons of the PEG3 chain. The integration of these signals, representing the ratio of protons, helps confirm the structure. lehigh.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the characteristic repeating ethoxy carbons of the PEG chain, which typically appear in a specific region of the spectrum. chemicalbook.comst-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative this compound Structure Structure: C₆H₅-CH₂-N(CH₃)-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH

Solvent: CDCl₃

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic (C₆H ₅)7.20-7.40 (m, 5H)127.0-138.0
Benzylic (-C H₂-Ph)~3.60 (s, 2H)~58.0
N-Methyl (-N-C H₃)~2.30 (s, 3H)~42.0
PEG Methylene (-O-C H₂-C H₂-O-)3.50-3.80 (m)60.0-73.0
Terminal Methylene (-C H₂-OH)~3.70 (t)~61.0
N-Methylene (-N-C H₂-)~2.65 (t)~56.0

Note: The exact chemical shifts and multiplicities (s=singlet, t=triplet, m=multiplet) can vary depending on the specific derivative and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are complementary techniques used to identify the functional groups within a molecule and analyze electronic transitions, respectively. utdallas.edumrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. utdallas.edu For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. The strong, broad O-H stretch from the terminal alcohol group, the C-O-C ether stretches from the PEG backbone, the aromatic C-H and C=C stretches from the benzyl ring, and the aliphatic C-H stretches are all expected. utdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. ej-eng.org The benzyl group in this compound contains a π-electron system that absorbs UV radiation, typically showing a characteristic absorption maximum (λ_max) around 254-260 nm. This property is often exploited for detection in chromatographic methods. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3200-3600Strong, Broad
AromaticC-H stretch3000-3100Medium
AliphaticC-H stretch2850-3000Medium-Strong
AromaticC=C stretch1450-1600Medium
EtherC-O-C stretch1050-1150Strong

Mass Spectrometric Characterization of this compound Conjugates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of this compound and its conjugates. mabion.eu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.orgnih.gov This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For a this compound conjugate, HRMS can verify the successful coupling of the linker to a substrate by comparing the experimentally measured exact mass with the calculated theoretical mass of the expected product. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such polar molecules. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mabion.eubiorxiv.org For a this compound conjugate, MS/MS analysis can provide sequence and connectivity information. The fragmentation of the protonated molecule [M+H]⁺ would likely occur at the weakest bonds. Characteristic fragmentation patterns include the cleavage of the C-O bonds within the PEG chain, resulting in a series of neutral losses of ethylene (B1197577) oxide units (44 Da), and fragmentation at the benzyl-nitrogen bond. nih.govresearchgate.net This detailed fragmentation data helps to confirm the identity and structure of the linker and its attachment point to a conjugated molecule.

Table 3: Predicted MS/MS Fragments for a Protonated this compound Structure Precursor Ion [M+H]⁺: m/z 254.17

Fragment IonProposed Structure / Neutral LossPredicted m/z
210.12[M+H - C₂H₄O]⁺210.12
166.07[M+H - 2(C₂H₄O)]⁺166.07
122.02[M+H - 3(C₂H₄O)]⁺122.02
91.05[C₇H₇]⁺ (Tropylium ion)91.05
162.12[M+H - C₇H₇]⁺162.12

Chromatographic Analysis for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of the final product. chromatographyonline.com

High-performance liquid chromatography (HPLC) is the predominant method for analyzing this compound constructs. rsc.org Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is often used, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the concentration of an organic solvent like acetonitrile. nih.govnih.gov

Purity is assessed by monitoring the elution profile with a UV detector, often set at 254 nm to detect the benzyl group's chromophore. acs.org The presence of a single, sharp peak indicates a high degree of purity, while the appearance of multiple peaks suggests the presence of impurities or unreacted starting materials. chromatographyonline.com The combination of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of components in a reaction mixture. rsc.org

Table 4: Typical RP-HPLC Conditions for Analysis of this compound Constructs

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid rsc.org
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid rsc.org
Flow Rate 0.5 - 1.0 mL/min rsc.orgnih.gov
Detection UV at 254 nm or 260 nm acs.org
Gradient Linear gradient, e.g., 10% to 90% B over 20-30 minutes nih.gov
Column Temperature Room temperature or controlled (e.g., 35 °C) nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful and widely used techniques for the analysis of PEGylated compounds such as this compound. These methods are adept at separating complex mixtures, allowing for the quantification of the desired compound and the identification of impurities or reaction byproducts. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of PEG-containing molecules. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. The benzyl group provides hydrophobicity, allowing for good retention on C8 or C18 columns, while the PEG3 linker imparts hydrophilicity. The presence of the benzyl group acts as a natural chromophore, facilitating detection using a UV-Vis or Photodiode Array (PDA) detector. The primary amine can also be derivatized, for instance with phenyl isothiocyanate, to enhance detection if needed. researchgate.net HPLC can be used to assess the purity of the synthesized this compound and to monitor its conjugation to other molecules. thermofisher.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UHPLC systems operate at higher pressures to deliver separations with greater resolution, higher speed, and increased sensitivity. researchgate.net For the analysis of this compound constructs, UHPLC can provide faster quality control checks and more detailed impurity profiling compared to HPLC. lcms.cz When coupled with mass spectrometry (LC-MS), UHPLC-MS/MS becomes an indispensable tool for the structural confirmation of the parent molecule and its conjugates, providing precise mass information that confirms identity and characterizes modifications. researchgate.netingenieria-analitica.com

Table 1: Comparison of HPLC and UHPLC for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3 - 5 µm < 2 µm
Resolution Good; sufficient for routine purity analysis. Excellent; superior separation of closely related impurities. researchgate.net
Analysis Speed Slower; typical run times of 15-30 minutes. researchgate.net Faster; run times often under 10 minutes. nih.gov
System Pressure Lower (up to 6,000 psi) Higher (up to 15,000 psi or more). researchgate.net
Sensitivity Good Higher, due to sharper and narrower peaks. lcms.cz

| Application | Routine quality control, purity assessment, and quantification. helsinki.fi | High-throughput screening, complex impurity profiling, and LC-MS applications. mdpi.com |

In a typical analysis, a gradient elution method would be developed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic solvent like acetonitrile. nih.gov This ensures that any unreacted starting materials, the this compound product, and any dimers or other impurities are well-separated. lcms.cz

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful analytical technique primarily used for compounds that are volatile or can be made volatile without decomposing. research-solution.com By itself, this compound is not suitable for direct GC analysis due to its relatively high molecular weight (253.34 g/mol ) and the presence of a polar primary amine group, which makes it non-volatile. bio-connect.nl

For GC analysis to be applicable, derivatization is mandatory. libretexts.org This chemical modification process transforms polar functional groups into less polar, more volatile ones. research-solution.com

Derivatization Methods:

Acylation: The primary methylamino group can be reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable and volatile amide derivative. gcms.cz These fluorinated derivatives also significantly enhance detection sensitivity when using an electron capture detector (ECD). research-solution.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. gcms.cz The resulting TMS derivative is significantly more volatile and thermally stable. libretexts.org

Alkylation: Esterification is a common form of alkylation, though it is more applicable to carboxylic acids. libretexts.org

Applicability and Limitations: While derivatization can make the molecule amenable to GC, the technique is often less preferred than LC for compounds of this nature. The PEG3 chain and benzyl group contribute to a higher boiling point, which may still require high GC oven temperatures, risking thermal degradation even after derivatization. Furthermore, the derivatization step adds complexity and a potential source of error to the analysis. research-solution.com Therefore, GC would typically only be considered if LC-based methods are unavailable or if specific volatile impurities are being investigated.

Table 2: Potential GC Derivatization Strategies for this compound

Functional Group Derivatization Method Reagent Example Derivative Formed Benefit for GC Analysis
Primary Amine (-NHCH₃) Acylation Trifluoroacetic Anhydride (TFAA) Trifluoroacetamide Increases volatility; enhances ECD detection. gcms.cz

| Primary Amine (-NHCH₃) | Silylation | BSTFA | Trimethylsilyl (TMS) amine | Reduces polarity and hydrogen bonding; increases volatility. libretexts.org |

Size Exclusion Chromatography (SEC) for Polymeric Conjugates

When this compound is conjugated to a larger biomolecule, such as a protein, or attached to the surface of a nanoparticle, Size Exclusion Chromatography (SEC) becomes a critical analytical method. sigmaaldrich.cn SEC separates molecules based on their hydrodynamic radius (size) in solution, rather than by chemical interaction with the stationary phase. americanpharmaceuticalreview.com It is the reference method for quantifying aggregates and fragments in biopharmaceutical products. americanpharmaceuticalreview.com

The primary application of SEC in this context is to characterize the resulting conjugate. The method can effectively separate:

High molecular weight aggregates of the conjugate.

The desired this compound conjugate.

Unconjugated starting material (e.g., the naked protein). chromatographyonline.com

Low molecular weight species, such as excess, unreacted this compound. uct.ac.za

Table 3: Typical SEC-HPLC Parameters for Analyzing a Protein-Methylamino-PEG3-benzyl Conjugate

Parameter Typical Conditions Purpose
Column Zenix SEC, TSKgel G3000SW, or similar Stationary phase with specific pore sizes to separate large molecules. sigmaaldrich.cnsigmaaldrich.com
Mobile Phase Isocratic; typically a phosphate (B84403) or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0). sigmaaldrich.cn Maintains the native structure of the protein and minimizes non-specific interactions with the column. americanpharmaceuticalreview.com
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation. sigmaaldrich.cn
Detector UV (280 nm for proteins, 260 nm for the benzyl group) or Refractive Index (RI). sigmaaldrich.cnsigmaaldrich.com Monitors the elution of different species from the column.

| Application | Quantify the percentage of conjugate, free protein, and aggregates. chromatographyonline.com | Quality control and characterization of the final conjugate product. |

Advanced Microscopic Techniques for Morphological Assessment of this compound-Modified Materials

When this compound is used to modify the surface of a material, such as a nanoparticle, a biosensor, or a medical implant, advanced microscopic techniques are essential for visualizing and characterizing the resulting surface morphology. researchgate.net These methods provide direct evidence of successful surface modification and offer insights into the organization of the PEG layer at the nanoscale. mdpi.com

Atomic Force Microscopy (AFM) is a premier technique for high-resolution surface imaging. infinitiaresearch.com AFM uses a sharp tip attached to a cantilever to scan the surface, generating a 3D topographic map with nanoscale resolution. mdpi.com For a surface modified with this compound, AFM can be used to:

Visualize Surface Coverage: Confirm the presence and uniformity of the grafted PEG layer.

Measure Surface Roughness: Quantify changes in surface texture after modification.

Determine PEG Layer Thickness: By scratching away a portion of the layer, the height difference can be measured, providing a direct assessment of the layer's thickness. acs.org

Probe PEG Conformation: At high grafting densities, PEG chains adopt an extended "brush" conformation, while at lower densities they form a "mushroom" conformation. AFM can help distinguish between these regimes, which is critical for biological performance. acs.orgnih.gov

Transmission Electron Microscopy (TEM) works by transmitting a beam of electrons through an ultra-thin specimen. nih.gov TEM offers much higher resolution than SEM and can provide detailed information on the size, shape, and structure of nanoparticles. While it can be challenging to directly visualize a thin PEG layer on a dense nanoparticle core, TEM can confirm the particle's core size and shape and reveal whether the PEGylation process has induced aggregation or other morphological changes. mdpi.com

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure, particle size, and shape. nih.gov | Confirming the core size and monodispersity of nanoparticles post-conjugation with this compound. mdpi.com |

Methylamino Peg3 Benzyl in Bioconjugation Strategies

Chemoselective Ligation Reactions Utilizing Methylamino-PEG3-benzyl

Chemoselective ligation refers to the reaction of two functional groups that react specifically with each other under mild conditions in the presence of other potentially reactive functionalities. The methylamino and benzyl (B1604629) groups of this compound provide opportunities for such specific reactions.

The secondary amine (methylamino group) of this compound is a key functional group for forming stable amide bonds. This reaction typically involves the coupling of the amine with a carboxylic acid or a more reactive carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester. acs.orgthermofisher.com

The formation of an amide bond between a secondary amine and a carboxylic acid generally requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), to activate the carboxyl group. vectorlabs.com The reaction proceeds through an activated intermediate that is then susceptible to nucleophilic attack by the methylamino group. While secondary amines are generally less nucleophilic than primary amines, the reaction can be driven to completion under appropriate conditions. rsc.org

A more efficient method for amide bond formation involves the use of activated esters, particularly NHS esters. These esters are more reactive towards amines than the corresponding carboxylic acids and react under mild conditions to form a stable amide linkage with the release of N-hydroxysuccinimide as a byproduct. scbt.com The reaction of this compound with an NHS ester-functionalized biomolecule would proceed as follows:

Biomolecule-NHS + H(CH₃)N-PEG3-benzyl → Biomolecule-N(CH₃)-PEG3-benzyl + NHS

This strategy is widely employed for labeling proteins and peptides at their lysine (B10760008) residues or N-terminus, or for conjugating to amino-modified oligonucleotides. biosyn.com

Parameter Carboxylic Acid + Coupling Agent Activated Ester (e.g., NHS Ester)
Reactant on Biomolecule Carboxyl group (-COOH)NHS ester
Functional Group on Linker Secondary amine (-NHCH₃)Secondary amine (-NHCH₃)
Coupling Conditions Requires activating agent (e.g., EDC)Mild, often aqueous buffer (pH 7-9)
Byproduct Urea derivativeN-hydroxysuccinimide (NHS)
Efficiency Generally lower than with activated estersHigh
Bond Formed Amide bondAmide bond

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding. openpr.com The most common click reactions in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.combroadpharm.com

This compound does not inherently contain an azide (B81097) or an alkyne group required for these reactions. However, its methylamino group can be used as a handle to introduce one of these functionalities. For example, the linker can be reacted with a molecule containing an alkyne or azide and an amine-reactive group, such as an NHS ester.

Alkyne-NHS + H(CH₃)N-PEG3-benzyl → Alkyne-N(CH₃)-PEG3-benzyl + NHS

Once functionalized with an alkyne, the modified this compound can then be conjugated to a biomolecule containing an azide group via CuAAC or SPAAC. This two-step approach allows for the versatile use of this linker in click chemistry applications. SPAAC is often preferred for in vivo applications as it does not require a cytotoxic copper catalyst. biochempeg.com

Click Reaction Type Description Role of this compound
CuAAC Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a triazole ring.The methylamino group can be pre-functionalized with an alkyne or azide.
SPAAC Strain-promoted reaction between a cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.The methylamino group can be pre-functionalized with a cyclooctyne or an azide.

Design and Synthesis of Biomolecule-Methylamino-PEG3-benzyl Conjugates

The design of bioconjugates using this compound depends on the target biomolecule and the desired properties of the final conjugate. The PEG3 spacer provides a balance of hydrophilicity and length, while the benzyl group can be used for further modifications or may influence the properties of the conjugate.

Peptides can be conjugated with this compound through several strategies. If the peptide has an available carboxylic acid group (e.g., at the C-terminus or on an aspartic or glutamic acid residue), the methylamino group of the linker can form an amide bond using the methods described in section 4.1.1. peptide.com

Alternatively, if the goal is to attach the linker to an amine group on the peptide (e.g., the N-terminus or a lysine side chain), the benzyl group of this compound would need to be modified with an amine-reactive functional group, such as an NHS ester. This would, however, change the nature of the linker. A more direct approach would be to utilize a different linker with an amine-reactive group.

Peptide Functional Group Conjugation Strategy with this compound Resulting Linkage
Carboxylic Acid (C-terminus, Asp, Glu)Amide bond formation with the methylamino groupAmide
Amine (N-terminus, Lys)Requires modification of the linker's benzyl groupDependent on modification
Thiol (Cys)Requires modification of the linker's benzyl groupDependent on modification

The principles of conjugating this compound to proteins are similar to those for peptides but on a larger scale. The most common targets on a protein for such a linker are the side-chain carboxyl groups of aspartic and glutamic acid residues. nih.gov The reaction would be facilitated by a coupling agent like EDC to form an amide bond with the linker's methylamino group.

Reductive amination is another strategy where a protein's N-terminal amine can be reacted with an aldehyde-modified PEG linker to form a secondary amine linkage. nih.gov However, this would not directly involve the methylamino group of the specified linker.

It is important to note that direct conjugation to the carboxyl groups of proteins can sometimes lead to a heterogeneous mixture of products, as there are often multiple aspartic and glutamic acid residues. acs.org

Oligonucleotides are commonly modified for bioconjugation by incorporating an amino group, often at the 3' or 5' terminus, using a modified solid support during synthesis. nih.gov This amino-modified oligonucleotide can then be reacted with a linker. In the context of this compound, the benzyl group would first need to be functionalized with a group that can react with the amino-modified oligonucleotide, such as an NHS ester.

Alternatively, if the oligonucleotide is synthesized with a terminal carboxyl group, it could be directly conjugated to the methylamino group of the linker via amide bond formation, similar to peptides and proteins. creative-biogene.com

Oligonucleotide Modification Conjugation Strategy with this compound
5'- or 3'-Amino ModifierRequires functionalization of the benzyl group of the linker.
5'- or 3'-Carboxyl ModifierDirect amide bond formation with the linker's methylamino group.

Impact of this compound on Bioconjugate Solubility and Stability in Aqueous Environments

The benzyl group, a hydrophobic aromatic structure, can influence the stability of the linker itself. In the context of antibody-drug conjugates (ADCs), benzyl groups are often part of self-immolative spacers like p-aminobenzyl carbamate (B1207046) (PABC), which are designed to be stable in systemic circulation but cleavable at the target site. nih.govmdpi.com The stability of the linker is a crucial factor, as premature cleavage can lead to off-target toxicity. nih.gov Research has focused on modifying the PABC group to enhance its stability in mouse serum without compromising its desired proteolytic cleavage. nih.gov The substitution on the benzene (B151609) ring of a PABC linker can significantly affect its stability in plasma. mdpi.com

Detailed Research Findings:

Furthermore, the incorporation of short PEG linkers has been shown to have a notable impact on the physicochemical properties of compounds, leading to significant improvements in water solubility. nih.govacs.org The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugate. axispharm.com

Below are illustrative data tables that conceptualize the expected impact of components found in this compound on bioconjugate properties, based on general scientific principles of PEGylation and linker chemistry.

Table 1: Conceptual Impact of PEG3 Linker on Bioconjugate Solubility

Bioconjugate ComponentLinker TypeLogP (Predicted)Aqueous Solubility (Predicted)
Protein ANo Linker-1.5Moderate
Protein AWith this compound-2.0High
Small Molecule Drug XNo Linker3.5Low
Small Molecule Drug XWith this compound2.5Moderate

Note: This table is a generalized representation and not based on experimental data for this compound.

Table 2: Conceptual Impact of Benzyl Group Modification on Linker Stability

Linker TypeModificationPlasma Stability (t½ in hours, Predicted)
Val-Cit-PABCUnmodified24
Val-Cit-PABCElectron-donating group on benzyl ring48
Val-Cit-PABCElectron-withdrawing group on benzyl ring12

Note: This table illustrates the principle of how substitutions on the benzyl ring can affect stability, based on general findings in ADC linker design. It is not specific to this compound.

Application of Methylamino Peg3 Benzyl in Proteolysis Targeting Chimeras Protacs

Role of Methylamino-PEG3-benzyl as a PROTAC Linker

The fundamental role of a PROTAC linker is to tether the POI-binding "warhead" and the E3 ligase-recruiting "anchor," enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov The this compound linker is a carefully designed chemical tool where each component serves a distinct purpose in optimizing PROTAC function.

Benzyl (B1604629) Group: The benzyl group, a phenyl ring attached to a methylene (B1212753) (CH2) group, introduces a degree of conformational rigidity. nih.gov While flexible linkers like PEG chains are common, the incorporation of rigid elements can be highly advantageous. precisepeg.com A rigid fragment like the benzyl group can reduce the entropic penalty associated with binding and can orient the two ends of the PROTAC in a specific, productive conformation. nih.govprecisepeg.com Furthermore, the aromatic phenyl ring can engage in specific, beneficial interactions within the ternary complex. Research has shown that a benzyl linker fragment can form a pi-stacking interaction with amino acid residues, such as tyrosine, on the E3 ligase, thereby stabilizing the ternary complex and enhancing degradation potency. nih.gov This component can also reduce the polarity of the PROTAC. nih.gov

Methylamino Group: The terminal methylamino group serves as a key functional handle for chemical conjugation. In the modular assembly of PROTACs, this amine allows for a stable and efficient covalent attachment to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond with a corresponding carboxylic acid.

In essence, this compound acts as a sophisticated connecting element that provides appropriate length and flexibility via the PEG3 chain, enhances solubility, and introduces a rigid, interactive benzyl moiety to optimize the geometry and stability of the ternary complex.

Structural Design Considerations for this compound-Based PROTACs

The rational design of a PROTAC is a complex process where the linker is a key variable for optimization. Using a linker like this compound requires careful consideration of how its structural features will impact the final molecule's biological activity.

The efficacy of a PROTAC is profoundly dependent on the length and flexibility of its linker, as these properties directly govern the formation and stability of the ternary complex. precisepeg.comnih.gov

Linker Length: The distance between the POI and the E3 ligase is critical. An optimal linker length facilitates maximal interaction between the two proteins, leading to efficient ubiquitination. nih.gov If the linker is too short, steric hindrance can prevent the two proteins from binding simultaneously, thus inhibiting ternary complex formation. nih.govresearchgate.net Conversely, an excessively long linker may lead to unproductive binding geometries or increased flexibility that can be entropically unfavorable. researchgate.net Studies have demonstrated a significant correlation between linker chain length and PROTAC efficacy, with an optimal length often identified for a specific POI-E3 ligase pair. nih.gov The PEG3 component of this compound provides a defined length that can be systematically varied by using analogues with different numbers of PEG units (e.g., PEG2, PEG4) to find the optimal distance for a given system. biochempeg.com

Flexibility and Rigidity: The combination of a flexible PEG chain and a rigid benzyl group in the this compound linker allows for a balance of properties. Flexible linkers like alkyl and PEG chains can allow the PROTAC to adopt various conformations, which can be crucial for establishing the initial ternary complex. precisepeg.comresearchgate.net However, increased rigidity can enhance potency by pre-organizing the molecule into a bioactive conformation, reducing the entropic cost of binding. precisepeg.com The benzyl group provides this conformational restriction. nih.gov In the development of a PROTAC for the BAF ATPase subunits SMARCA2 and SMARCA4, researchers successfully incorporated a 1,4-disubstituted phenyl ring into the linker to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase. nih.gov This strategic introduction of a rigid aromatic group not only stabilized the ternary complex but also improved cell permeability and reduced the molecule's efflux ratio. nih.gov However, it is important to note that increasing rigidity is not universally beneficial; in some cases, replacing a flexible PEG unit with a rigid phenyl ring has abolished PROTAC activity, highlighting that the optimal balance is system-dependent. nih.gov

The following table summarizes the general influence of linker characteristics on PROTAC performance.

Linker CharacteristicInfluence on PROTAC PropertiesRationale
Length Directly impacts degradation efficacy.An optimal length is required to span the distance between the POI and E3 ligase for stable ternary complex formation without steric clash. nih.govnih.gov
Flexibility (e.g., PEG) Can be crucial for adopting a productive conformation.Allows the molecule to adapt its shape to facilitate the initial binding and formation of the ternary complex. nih.gov
Rigidity (e.g., Benzyl) Can increase potency and improve cell permeability.Reduces the entropic penalty of binding and can enable specific, stabilizing interactions (e.g., pi-stacking) within the ternary complex. nih.govprecisepeg.com
Hydrophilicity (e.g., PEG) Improves solubility and pharmacokinetic properties.Enhances compatibility with aqueous physiological environments, which can affect bioavailability and cell uptake. precisepeg.comjenkemusa.com

Modern PROTAC development heavily relies on a modular synthesis approach, which allows for the rapid generation and evaluation of a library of candidate molecules. uni-muenchen.de This strategy involves preparing the three constituent parts—the POI ligand, the E3 ligase ligand, and the linker—and then combining them in various combinations.

The this compound compound is an ideal building block for this modular strategy. It is a heterobifunctional linker, meaning it has two different reactive ends that can be addressed with distinct chemical reactions. A common and highly efficient method for modular PROTAC assembly is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. nih.govuni-muenchen.de In this approach, a linker like this compound would be further derivatized to contain, for example, a terminal azide (B81097) on one end and an alkyne on the other. This allows it to be efficiently "clicked" to a POI ligand and an E3 ligase ligand that have been functionalized with the complementary reactive group. uni-muenchen.de

This modular approach provides significant advantages:

Efficiency: It allows for the rapid assembly of large libraries of PROTACs where the linker length, composition, and attachment points can be systematically varied. nih.gov

Versatility: The same set of POI and E3 ligase ligands can be combined with a diverse panel of linkers to optimize for degradation activity.

Accessibility: Many linker building blocks, including PEG-based structures pre-conjugated to E3 ligase ligands, are commercially available, further accelerating the design-synthesis-test cycle. nih.govsigmaaldrich.com

Targeted Protein Degradation Mechanisms Mediated by this compound Linkers

The ultimate function of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein. nih.govnih.gov The this compound linker plays an indispensable, active role in mediating each step of this process.

The mechanism proceeds as follows:

Ternary Complex Formation: The PROTAC, featuring the this compound linker, simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a POI-PROTAC-E3 ligase ternary complex. nih.govnih.gov The linker's properties are paramount at this stage. Its length must be sufficient to bridge the two proteins, while its balance of flexibility and rigidity, conferred by the PEG and benzyl groups respectively, helps to achieve a stable and effective orientation. nih.gov The benzyl group may also form direct, stabilizing interactions with the protein surfaces. nih.gov

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase acts as a scaffold to recruit a ubiquitin-charged E2 conjugating enzyme. asannslab.com This brings the activated ubiquitin into close proximity with the POI. The E3 ligase then catalyzes the transfer of ubiquitin molecules to surface-exposed lysine (B10760008) residues on the POI, creating a polyubiquitin (B1169507) chain. nih.govasannslab.com The linker's ability to induce a productive alignment between the E3 ligase's active site and the POI's lysines is critical for the efficiency of this step.

Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for degradation by the 26S proteasome, the cell's primary protein degradation machinery. njbio.comnih.gov The proteasome unfolds and cleaves the POI into small peptides, effectively eliminating it from the cell.

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation. njbio.com The improved solubility and permeability imparted by the PEG component of the linker ensures the PROTAC can effectively engage with multiple targets within the cell. jenkemusa.com

Methylamino Peg3 Benzyl in Chemical Biology Research

Development of Molecular Constructs for Biological Interrogation

Information regarding the specific use of Methylamino-PEG3-benzyl in the development of molecular constructs for biological interrogation is not detailed in available scientific articles. While the components of the name—methylamino, PEG3, and benzyl (B1604629)—suggest its utility as a flexible and functionalized linker, there are no specific examples or research findings detailing its incorporation into such constructs.

Integration of this compound into Chemical Probes and Sensors

There is a lack of specific published research on the integration of this compound into chemical probes and sensors. The properties of a PEG linker, such as increased water solubility and biocompatibility, would theoretically make it a suitable component for such tools. However, without concrete examples and research data, any discussion on this topic would be conjectural.

Applications in Modulating Biological Interactions

The primary inferred application of this compound is in the creation of bifunctional molecules like PROTACs to modulate biological interactions, specifically by inducing protein degradation. The PEG3 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. However, specific studies that utilize and report on the efficacy of this compound in this context are not available. Research in the field of PROTACs often explores a variety of linkers, and the focus is typically on the final PROTAC molecule and its biological activity rather than on the specific properties of a single linker component like this compound.

Due to the absence of detailed research findings, the creation of informative data tables as requested is not feasible.

Methylamino Peg3 Benzyl in Advanced Materials and Polymer Chemistry Research

Polymerization Techniques for Incorporating Methylamino-PEG3-benzyl Units

There is no specific information available on polymerization techniques that have been successfully employed to incorporate this compound into polymer chains.

Design of Functional Polymers Utilizing this compound

Detailed examples and research findings on the design and synthesis of functional polymers using this compound as a key component are not present in the available literature.

Role of this compound in Fabricating Bio-interfacial Materials

While PEGylated and amine-functionalized surfaces are extensively studied for their bio-interfacial properties, there is no specific research detailing the role and performance of this compound in this context.

Supramolecular Assemblies Incorporating this compound

Information on the formation of supramolecular structures or assemblies where this compound is a constituent building block is not available.

Design and Synthesis of Molecular Probes Featuring Methylamino Peg3 Benzyl

Strategies for Fluorescent Probe Development

The integration of Methylamino-PEG3-benzyl into fluorescent probes is primarily driven by its utility as a flexible linker. The PEG3 chain imparts hydrophilicity, which can improve the solubility and reduce non-specific binding of the final probe in aqueous biological environments.

In a typical synthetic approach, the terminal methylamino group of this compound provides a reactive handle for conjugation to a fluorophore. This reaction is often a straightforward amidation or nucleophilic substitution, depending on the reactive functionalities present on the fluorescent dye. The benzyl (B1604629) group serves as a protecting group for the other end of the PEG linker, which can be deprotected at a later synthetic stage to introduce a targeting moiety or another functional group.

Key Synthetic Considerations:

StepReagent/ConditionPurpose
Fluorophore Conjugation Fluorophore-NHS ester or isothiocyanateCovalent attachment of the fluorescent reporter
Benzyl Deprotection Catalytic hydrogenation (e.g., H₂, Pd/C)Removal of the benzyl group to reveal a hydroxyl group
Functionalization Introduction of a targeting ligand or reactive groupTailoring the probe for specific applications

The choice of fluorophore is critical and is dictated by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The PEG3 linker's flexibility can also play a role in mitigating quenching effects that may arise from the close proximity of the fluorophore to other components of the probe.

Design of Analytical Probes for Biomarker Detection

In the realm of analytical probes for biomarker detection, this compound is instrumental in constructing architectures that allow for specific recognition and signal transduction events. The design of such probes often involves a modular approach where the this compound unit acts as a spacer between a recognition element and a signaling component.

The recognition element, which could be an antibody fragment, an aptamer, or a small molecule, is responsible for binding to the specific biomarker of interest. The methylamino group of the linker can be used to attach this recognition moiety. The other end of the linker, after deprotection of the benzyl group, can be conjugated to a signaling molecule, such as an enzyme for colorimetric or chemiluminescent assays, or an electrochemical reporter.

Table of Probe Components and Functions:

Probe ComponentExampleFunction
Recognition Element Monoclonal AntibodyBinds specifically to a target protein biomarker
Linker This compoundProvides spatial separation and flexibility
Signaling Moiety Horseradish Peroxidase (HRP)Catalyzes a reaction to produce a detectable signal

The length and flexibility of the PEG3 spacer are advantageous in ensuring that both the recognition and signaling components can function optimally without steric hindrance. This separation is crucial for maintaining the high affinity and specificity of the recognition element and the catalytic activity or signal output of the signaling moiety.

Targeted Probe Design for Cellular and Subcellular Localization

For applications requiring the precise delivery of a probe to specific cells or subcellular compartments, the this compound linker is a key component in the design of targeted probes. These probes are engineered to recognize and bind to specific cellular receptors or markers, thereby facilitating their accumulation at the desired location.

The synthesis of targeted probes typically involves a multi-step process. The methylamino group can be functionalized with a cytotoxic agent or an imaging reporter. Subsequently, the benzyl group is removed to allow for the attachment of a targeting ligand, such as folic acid for targeting folate receptors overexpressed on cancer cells, or a peptide sequence that directs the probe to a specific organelle like the mitochondria.

Research Findings on Linker Impact:

Linker PropertyImpact on Probe Performance
Hydrophilicity Improved aqueous solubility and reduced aggregation
Flexibility Enhanced binding affinity of the targeting ligand
Length Optimization of distance between targeting and payload moieties

The hydrophilic nature of the PEG3 linker can help to shield the probe from non-specific interactions with cellular components, thereby improving the signal-to-noise ratio in imaging applications and reducing off-target effects in therapeutic contexts. The ability to precisely control the architecture and properties of the probe through the strategic use of linkers like this compound is a cornerstone of modern molecular probe design.

Derivatization Methodologies and Applications for Methylamino Peg3 Benzyl

Chemical Derivatization for Analytical Enhancement and Detection

The inherent structure of Methylamino-PEG3-benzyl lacks a strong chromophore or fluorophore, making its direct detection and quantification challenging, especially at low concentrations in complex biological matrices. thermofisher.comchromatographyonline.com Chemical derivatization can introduce moieties that enhance its detectability by common analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

One common strategy is the introduction of a fluorescent tag. The secondary amine of this compound can be readily reacted with fluorescent dyes containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. For instance, reaction with fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-based NHS ester would yield a highly fluorescent derivative, enabling sensitive detection in techniques like fluorescence polarization and high-performance liquid chromatography (HPLC) with fluorescence detection.

For mass spectrometry-based detection, derivatization can be employed to improve ionization efficiency and introduce isotopic signatures for quantification. Acylation of the methylamino group with reagents containing specific isotopic labels (e.g., deuterated acetyl chloride) can facilitate quantitative analysis through isotope dilution mass spectrometry.

Table 1: Derivatization Strategies for Enhanced Analytical Detection

Analytical Technique Derivatization Reagent Example Reactive Site on this compound Resulting Moiety
UV-Vis Spectroscopy 2,4-Dinitrofluorobenzene (DNFB) Methylamino group Dinitrophenyl (DNP) group
Fluorescence Spectroscopy Fluorescein isothiocyanate (FITC) Methylamino group Fluorescein thiourea

Detailed research findings indicate that the attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of pharmaceuticals. nih.gov Successful clinical development of such PEGylated compounds necessitates accurate methods for their qualitative and quantitative analysis in biological fluids. nih.gov The derivatization methods described above are crucial for developing robust analytical assays for biodistribution and pharmacokinetic studies of molecules conjugated with this compound. nih.gov

Functional Group Interconversion on the this compound Scaffold

Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the transformation of one functional group into another. ub.eduimperial.ac.uk On the this compound scaffold, FGI can be utilized to alter the reactivity and connectivity of the molecule, thereby expanding its utility as a linker.

The secondary methylamino group is a primary site for FGI. For example, it can be converted into an amide through acylation with an activated carboxylic acid. This transformation changes the nucleophilic nature of the nitrogen and introduces a new point of attachment. Furthermore, the methylamino group can be transformed into a tertiary amine via reductive amination with an aldehyde or ketone, which can be useful for modulating the basicity and steric environment of the nitrogen atom.

Another potential site for FGI is the benzyl (B1604629) group, although this typically requires more forcing reaction conditions. For instance, electrophilic aromatic substitution on the benzene (B151609) ring could introduce new functional groups, such as nitro or halo groups. These can then be further converted into other functionalities; for example, a nitro group can be reduced to an amine, providing an additional site for conjugation.

Table 2: Examples of Functional Group Interconversions

Starting Functional Group Reagents and Conditions Resulting Functional Group
Methylamino Acyl chloride, base N-methyl amide
Methylamino Aldehyde, NaBH(OAc)₃ Tertiary amine
Benzyl (aromatic C-H) HNO₃, H₂SO₄ Nitrobenzyl

These interconversions are fundamental in synthetic organic chemistry and allow for the strategic manipulation of the this compound structure to suit specific synthetic goals. organic-chemistry.orgorganic-chemistry.org

Strategic Modification for Enhanced Reactivity or Specificity

Strategic modifications of this compound can be performed to enhance its reactivity towards specific functional groups or to introduce bioorthogonal handles for selective conjugation reactions.

To enhance reactivity, the methylamino group can be derivatized to introduce a more reactive functional group. For example, reaction with phosgene (B1210022) or a phosgene equivalent can convert the amine into an isocyanate, which is highly reactive towards nucleophiles like alcohols and amines.

For enhanced specificity, bioorthogonal functional groups can be introduced. These are groups that react selectively with a specific partner in a biological environment without interfering with native biochemical processes. For instance, the methylamino group can be acylated with a molecule containing an azide (B81097) or an alkyne. This would allow for subsequent conjugation to a molecule containing the corresponding cycloaddition partner (an alkyne or an azide, respectively) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."

Another strategy involves the introduction of a protected functional group that can be deprotected under specific conditions to unmask a reactive moiety. For example, the amine could be acylated with a linker containing a photocleavable group, allowing for light-induced activation of the molecule at a desired time and location.

Table 3: Strategic Modifications for Enhanced Reactivity and Specificity

Modification Strategy Reagent Example Resulting Functionality Application
Enhanced Reactivity Triphosgene Isocyanate Rapid conjugation with nucleophiles
Bioorthogonal Ligation Azido-NHS ester Azide-terminated linker Click chemistry
Bioorthogonal Ligation Alkyne-NHS ester Alkyne-terminated linker Click chemistry

These strategic modifications significantly broaden the applicability of this compound, transforming it from a simple linker into a sophisticated tool for chemical biology and materials science.

Future Perspectives and Emerging Research Avenues for Methylamino Peg3 Benzyl

Computational Design and Predictive Modeling for Methylamino-PEG3-benzyl Applications

Computational design and predictive modeling are becoming increasingly integral to the development of new chemical entities. researchgate.net For a molecule like this compound, these in silico approaches can pre-emptively address challenges and unlock its full therapeutic or diagnostic potential.

Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into how the PEG3 linker influences the molecule's conformation, stability, and interactions with biological targets. researchgate.netnih.gov Such simulations are crucial for predicting how this compound might behave in a physiological environment, including its solubility, and potential to aggregate. By modeling the interactions of the methylamino and benzyl (B1604629) groups with specific proteins or receptors, researchers can hypothesize about its mechanism of action and potential therapeutic targets. nih.gov

Predictive models based on machine learning could also be employed to forecast the pharmacokinetic properties of this compound. nih.gov By inputting structural information, these models can estimate absorption, distribution, metabolism, and excretion (ADME) profiles, helping to guide the rational design of derivatives with improved in vivo performance. nih.gov Furthermore, computational tools can aid in the design of cleavable linkers that could be incorporated into analogs of this compound, allowing for controlled release of a therapeutic cargo. acs.org

A key area of computational focus would be to model the "PEG shielding" effect of the PEG3 linker. nih.gov Although short, this linker can influence the accessibility of the benzyl and methylamino groups, which could be critical for its biological activity. nih.gov Predictive models can help to understand this interplay and guide the synthesis of analogs with optimal linker length and composition. nih.gov

Table 1: Computational Approaches for a this compound Derivative

Computational Tool Application Predicted Outcome
Molecular Dynamics (MD) Simulations To simulate the conformational dynamics of the molecule in an aqueous environment. Insights into the flexibility of the PEG3 linker and the solvent accessibility of the benzyl and methylamino groups.
Machine Learning Models To predict the ADME properties of the molecule. Estimation of bioavailability and half-life, guiding chemical modifications to optimize pharmacokinetics.
Docking Simulations To predict the binding affinity and mode of interaction with a target protein. Identification of potential biological targets and elucidation of the mechanism of action.

High-Throughput Synthesis and Screening of this compound Analogs

The exploration of the full potential of this compound will necessitate the synthesis and evaluation of a diverse library of analogs. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful platforms to achieve this in an efficient and cost-effective manner.

Automated synthesis platforms can be programmed to systematically modify the core structure of this compound. For example, the methylamino group could be replaced with other secondary or tertiary amines, the PEG3 linker could be extended or shortened, and the benzyl group could be substituted with a variety of functional groups. rsc.org This would generate a large library of analogs with diverse physicochemical properties. rsc.org

Once synthesized, these analogs can be subjected to HTS to identify compounds with desired biological activities. For instance, if this compound is being investigated as a potential enzyme inhibitor, a fluorescent-based assay could be used to rapidly screen the entire library for inhibitory activity. Similarly, if its potential as a drug delivery vehicle is being explored, HTS could be used to assess the loading and release of a model drug. nih.gov

The data generated from HTS can then be used to build structure-activity relationship (SAR) models. rsc.org These models are crucial for understanding how specific structural modifications influence biological activity and for guiding the design of next-generation analogs with improved potency and selectivity. rsc.org

Table 2: High-Throughput Screening of this compound Analogs

Screening Assay Purpose Potential Findings
Cell Viability Assay To assess the cytotoxicity of the analogs against a panel of cancer cell lines. Identification of analogs with potent anti-cancer activity.
Enzyme Inhibition Assay To screen for inhibitory activity against a specific enzyme target. Discovery of novel enzyme inhibitors for therapeutic development.
Drug Release Assay To evaluate the ability of the analogs to encapsulate and release a model drug. Optimization of the linker and terminal groups for controlled drug delivery applications.

Integration of this compound into Multimodal Research Platforms

The unique combination of a hydrophilic PEG linker and a hydrophobic benzyl group makes this compound an attractive candidate for integration into multimodal research platforms. These platforms utilize multiple imaging or therapeutic modalities to provide a more comprehensive understanding of biological processes or to deliver more effective treatments. tracercro.com

In the realm of diagnostics, this compound could be functionalized with both a fluorescent dye and a radionuclide. tracercro.com This "dual-labeling" approach would enable multimodal imaging, where the fluorescent component allows for high-resolution microscopic imaging of tissues and cells, while the radionuclide enables whole-body imaging techniques like positron emission tomography (PET). tracercro.comnih.gov This could be invaluable for tracking the biodistribution of the molecule and its accumulation in target tissues. nih.gov

For therapeutic applications, this compound could serve as a linker in antibody-drug conjugates (ADCs). molecularcloud.org The methylamino group could be used to attach a potent cytotoxic drug, while the benzyl group could be modified to conjugate to a tumor-targeting antibody. The PEG3 linker would provide spacing and improve the solubility of the conjugate. molecularcloud.org This would create a multimodal therapeutic that combines the targeting specificity of an antibody with the cell-killing power of a cytotoxic drug.

Furthermore, the self-assembly properties of PEGylated molecules could be exploited to create nanoparticles for drug delivery. creativepegworks.com By tuning the length of the PEG linker and the nature of the end groups, it may be possible to create self-assembling nanoparticles that can encapsulate therapeutic agents. creativepegworks.com These nanoparticles could then be further functionalized with targeting ligands to create a multimodal platform for targeted drug delivery and imaging.

Table 3: Potential Multimodal Applications of this compound

Application Description Potential Advantage
Dual-Labeled Imaging Agent Functionalization with both a fluorophore and a radionuclide. Enables both microscopic and whole-body imaging for comprehensive biodistribution studies.
Antibody-Drug Conjugate (ADC) Linker Serves as a bridge to connect a cytotoxic drug to a targeting antibody. Combines the specificity of an antibody with the potency of a small molecule drug for targeted cancer therapy.
Nanoparticle Drug Delivery Self-assembly into nanoparticles for encapsulation of therapeutic agents. Provides a versatile platform for targeted drug delivery and theranostics.

Q & A

Q. What are the primary research applications of Methylamino-PEG3-benzyl in life sciences?

this compound is widely used as a heterobifunctional PEG linker in bioconjugation strategies. Its primary applications include:

  • Drug Delivery : Facilitating the attachment of therapeutic agents (e.g., antibodies, small molecules) to carriers via its amine-reactive group and benzyl terminus.
  • Probe Development : Labeling biomolecules (e.g., proteins, peptides) for imaging or tracking in cellular assays .
  • Crosslinking : Enabling controlled spatial arrangements in nanomaterial synthesis (e.g., hydrogels, nanoparticles) .

Q. What synthetic routes are available for this compound?

Common methods include:

  • Stepwise PEGylation : Reacting benzyl halides with methylamine-PEG intermediates under anhydrous conditions.
  • Reductive Amination : Using PEG-aldehydes and methylamine in the presence of reducing agents (e.g., NaBH3CN) .
  • Solid-Phase Synthesis : Immobilizing intermediates on resin for controlled sequential coupling .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirming PEG chain integrity and benzyl group presence via 1^1H (δ 3.5–3.7 ppm for PEG) and 13^{13}C (δ 70–75 ppm for ether linkages) signals.
  • Mass Spectrometry (MS) : Validating molecular weight (e.g., MALDI-TOF or ESI-MS) and detecting impurities.
  • HPLC : Assessing purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Optimization strategies involve:

  • Catalyst Screening : Testing Pd/C or Raney nickel for benzyl halide coupling efficiency.
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity.
  • Temperature Control : Maintaining 40–60°C to balance reaction rate and byproduct formation .
  • Industrial Parallels : Adapting continuous flow reactor designs to improve scalability and reduce side reactions .

Q. How should researchers address discrepancies in solubility data for this compound?

Contradictions in solubility (e.g., in aqueous vs. organic phases) can be resolved by:

  • Co-Solvent Systems : Testing DMSO/water or ethanol/water mixtures to enhance dissolution.
  • pH Adjustment : Protonating the methylamino group (pKa ~9.5) to improve aqueous solubility.
  • Dynamic Light Scattering (DLS) : Monitoring aggregation states under varying conditions .

Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?

A robust stability study should include:

  • Temperature Gradients : Incubating the compound at 4°C, 25°C, and 37°C for 1–4 weeks.
  • pH Buffers : Testing PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) to mimic biological environments.
  • Analytical Endpoints : Quantifying degradation via HPLC-MS and comparing against fresh controls .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Apply FINER to:

  • Feasibility : Prioritize in vitro assays (e.g., cytotoxicity in HEK293 cells) before animal studies.
  • Novelty : Explore understudied applications (e.g., CRISPR delivery systems).
  • Ethics : Use in vitro models to minimize ethical concerns in early-stage studies .

Q. How can reproducibility challenges in this compound synthesis be mitigated?

Ensure reproducibility by:

  • Detailed Protocols : Documenting reaction times, solvent batches, and purification steps (e.g., dialysis MWCO).
  • Batch Testing : Comparing multiple synthesis batches via 1^1H NMR and LC-MS.
  • Reference Standards : Using commercially available PEG derivatives for cross-validation .

Q. How should researchers analyze conflicting bioactivity data in this compound-based drug conjugates?

Resolve contradictions through:

  • Dose-Response Curves : Establishing IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7).
  • Control Experiments : Testing free PEG linkers to isolate conjugate-specific effects.
  • Triangulation : Combining SPR (binding affinity), flow cytometry (cellular uptake), and confocal microscopy (subcellular localization) .

Q. What methodologies validate the efficiency of this compound in bioconjugation?

Validation approaches include:

  • Gel Electrophoresis : Detecting shifts in protein migration post-conjugation.
  • Fluorescence Quenching : Monitoring Förster resonance energy transfer (FRET) between conjugated fluorophores.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirming surface functionalization in nanomaterials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.